molecular formula C19H12N2O2 B5012844 2-[(5-phenyl-1H-pyrazol-4-yl)methylidene]indene-1,3-dione

2-[(5-phenyl-1H-pyrazol-4-yl)methylidene]indene-1,3-dione

Cat. No.: B5012844
M. Wt: 300.3 g/mol
InChI Key: IXJUHXVYBYAZLB-UHFFFAOYSA-N
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Description

2-[(5-phenyl-1H-pyrazol-4-yl)methylidene]indene-1,3-dione is a complex organic compound that features both pyrazole and indene moieties. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrazole ring, known for its biological activity, combined with the indene structure, makes this compound a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-phenyl-1H-pyrazol-4-yl)methylidene]indene-1,3-dione typically involves the condensation of 5-phenyl-1H-pyrazole-4-carbaldehyde with indene-1,3-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is often heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-[(5-phenyl-1H-pyrazol-4-yl)methylidene]indene-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents present on the pyrazole and indene rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[(5-phenyl-1H-pyrazol-4-yl)methylidene]indene-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5-phenyl-1H-pyrazol-4-yl)methylidene]indene-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can bind to active sites on enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects .

Comparison with Similar Compounds

    Indole Derivatives: Compounds like indole-3-carboxaldehyde share structural similarities with the indene moiety.

    Pyrazole Derivatives: Compounds such as 1-phenyl-3-methyl-5-pyrazolone are structurally related to the pyrazole ring.

Uniqueness: What sets 2-[(5-phenyl-1H-pyrazol-4-yl)methylidene]indene-1,3-dione apart is the combination of the pyrazole and indene structures, which imparts unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-[(5-phenyl-1H-pyrazol-4-yl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O2/c22-18-14-8-4-5-9-15(14)19(23)16(18)10-13-11-20-21-17(13)12-6-2-1-3-7-12/h1-11H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJUHXVYBYAZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)C=C3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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